molecular formula C12H23NO5 B1390999 Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate CAS No. 364631-72-1

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

Cat. No.: B1390999
CAS No.: 364631-72-1
M. Wt: 261.31 g/mol
InChI Key: UIDPKGWXTKYSPZ-UHFFFAOYSA-N
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Description

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is a useful research compound. Its molecular formula is C12H23NO5 and its molecular weight is 261.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Applications

  • Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, yielding an 81% total yield over three steps, highlighting its utility in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

Crystal Structure and Molecular Interactions

  • Tert-butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, are part of an isostructural family of compounds. These compounds exhibit hydrogen and halogen bonds involving the same carbonyl group, demonstrating their potential in structural chemistry and material science (Baillargeon et al., 2017).

Oxidovanadium(V) Complexes

  • Tert-butyl derivatives react with vanadyl acetylacetonate to form oxidovanadium(V) complexes. These complexes, featuring the less common [VO]3+ cation, have intriguing structural features and supramolecular assemblies supported by bifurcated and trifurcated hydrogen bonding. They present potential applications in coordination chemistry and catalysis (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012).

Polymer Research

  • Tert-butyl derivatives have been used in the RAFT (reversible addition-fragmentation chain transfer) synthesis of acrylic polymers containing diol or dioxane groups. This study highlights their application in polymer science, particularly in creating polymers with specific structural features for advanced material applications (Wang, Xu, Gao, Yang, & Li, 2012).

Chiral Chemistry

  • An improved synthesis method for tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a key chiral side-chain of atorvastatin, was developed. This process, which includes steps like Blaise reaction and Raney Ni catalyzed hydrogenation, demonstrates the compound's significance in creating chiral pharmaceuticals (Xiong, Li, Chen, Wenxue, & Chen, 2014).

Biochemical Analysis

Biochemical Properties

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group allows it to form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the carbamate group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism can influence the production of key metabolites, thereby affecting overall cellular health and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its catalytic efficiency . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-10(2,3)18-9(15)13-12(6-14)7-16-11(4,5)17-8-12/h14H,6-8H2,1-5H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDPKGWXTKYSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CO)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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